molecular formula C13H18INO3 B140165 tert-Butyl 4-hydroxy-3-iodophenethylcarbamate CAS No. 788824-50-0

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

Cat. No.: B140165
CAS No.: 788824-50-0
M. Wt: 363.19 g/mol
InChI Key: VJMBWFNUOPTEOS-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate: is an organic compound that features a tert-butyl group, a hydroxy group, an iodine atom, and a phenethylcarbamate moiety

Preparation Methods

The synthesis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate typically involves multiple steps One common synthetic route starts with the iodination of a phenol derivative to introduce the iodine atom at the desired positionThe final step involves the formation of the carbamate moiety through a reaction with an appropriate isocyanate or carbamoyl chloride under controlled conditions .

Chemical Reactions Analysis

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. The carbamate moiety can interact with enzymes and other proteins, potentially inhibiting their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate can be compared with similar compounds such as:

Biological Activity

Tert-butyl 4-hydroxy-3-iodophenethylcarbamate, often referred to as M4 , is a compound that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease (AD). This article explores the biological activity of M4, focusing on its mechanisms of action, effects on cellular models, and implications for treatment strategies.

M4 exhibits multiple mechanisms that contribute to its biological activity:

  • Enzyme Inhibition :
    • M4 has been identified as an inhibitor of β-secretase 1, with an IC50 value of 15.4 nM , and acetylcholinesterase with a Ki value of 0.17 μM . These enzymes are crucial in the amyloidogenic pathway leading to the formation of amyloid plaques, a hallmark of Alzheimer's disease .
  • Amyloid Aggregation Inhibition :
    • The compound demonstrated significant inhibition of amyloid beta (Aβ) aggregation, achieving an 85% reduction at a concentration of 100 μM . This effect is vital as Aβ aggregation is implicated in the neurotoxicity observed in AD .
  • Anti-inflammatory Effects :
    • In vitro studies indicated that M4 reduces levels of pro-inflammatory cytokines such as TNF-α in astrocytes stimulated with Aβ1-42. While the reduction was moderate and not statistically significant, it suggests a potential role in modulating inflammation associated with neurodegeneration .

In Vitro Studies

Research has focused on the protective effects of M4 in astrocyte models exposed to Aβ1-42:

  • Cell Viability : M4 treatment resulted in a modest reduction in cell death induced by Aβ1-42, indicating some protective effects against oxidative stress and inflammatory responses.
  • Cytokine Production : Treatment with M4 led to decreased TNF-α levels but did not significantly alter IL-6 levels, suggesting a selective modulation of inflammatory pathways .

In Vivo Studies

The efficacy of M4 was further evaluated using an in vivo model involving scopolamine-induced cognitive impairment:

  • Cognitive Function : Although M4 showed some ability to decrease Aβ plaque formation compared to untreated controls, it was less effective than galantamine, another known cognitive enhancer .
  • Histopathological Analysis : Congo red staining revealed Aβ aggregates in both treatment groups (M4 and galantamine), but the extent was significantly lower in the galantamine group compared to M4 .

Summary Table: Biological Activity Overview

Activity TypeMeasurement/EffectValue/Outcome
β-secretase InhibitionIC5015.4 nM
Acetylcholinesterase InhibitionKi0.17 μM
Aβ Aggregation Inhibition% Inhibition at 100 μM85%
TNF-α ReductionComparison with Aβ-treated controlModerate (not statistically significant)
Cognitive ImprovementComparison with scopolamine modelLess effective than galantamine

Properties

IUPAC Name

tert-butyl N-[2-(4-hydroxy-3-iodophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO3/c1-13(2,3)18-12(17)15-7-6-9-4-5-11(16)10(14)8-9/h4-5,8,16H,6-7H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMBWFNUOPTEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469540
Record name tert-Butyl [2-(4-hydroxy-3-iodophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

788824-50-0
Record name tert-Butyl [2-(4-hydroxy-3-iodophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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